molecular formula C16H12O6 B13797658 Aureusidin-4-methyl ether

Aureusidin-4-methyl ether

Cat. No.: B13797658
M. Wt: 300.26 g/mol
InChI Key: ZUJPCSCNGYJPAF-RZNTYIFUSA-N
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Description

Aureusidin-4-methyl ether is a derivative of the aurone class of flavonoids, which are known for their bright yellow coloration. This compound is identified by its chemical structure, which includes a benzofuranone core with a methoxy group at the 4-position. This compound has been isolated from various plant sources and is noted for its potential biological activities, including antidiabetic and prebiotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aureusidin-4-methyl ether can be synthesized through several methods. One common approach involves the condensation of 4,6-dihydroxybenzofuranone with 3,4-dihydroxybenzaldehyde in the presence of concentrated hydrochloric acid. This method offers a straightforward route to obtain the compound with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale synthesis using the aforementioned condensation reaction. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Aureusidin-4-methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and methoxy groups on the benzofuranone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of aureusidin-4-methyl ether involves its interaction with specific molecular targets. For instance, it forms stable interactions with the active site residues of enzymes like α-amylase and α-glucosidase through hydrogen bonding and hydrophobic interactions . These interactions inhibit the enzyme’s activity, contributing to its antidiabetic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aureusidin-4-methyl ether is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methoxy group at the 4-position distinguishes it from other aurone derivatives and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-4-methoxy-1-benzofuran-3-one

InChI

InChI=1S/C16H12O6/c1-21-12-6-9(17)7-13-15(12)16(20)14(22-13)5-8-2-3-10(18)11(19)4-8/h2-7,17-19H,1H3/b14-5-

InChI Key

ZUJPCSCNGYJPAF-RZNTYIFUSA-N

Isomeric SMILES

COC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/O2)O

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)O)O)O2)O

Origin of Product

United States

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